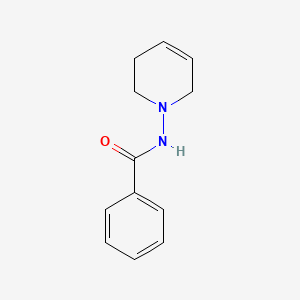
Phosphonochloridic acid, phenyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonochloridic acid, phenyl-, methyl ester is an organophosphorus compound characterized by the presence of a phosphonochloridic acid group attached to a phenyl ring and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
Phosphonochloridic acid, phenyl-, methyl ester can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with methanol under controlled conditions. The reaction typically requires an acid catalyst to facilitate the esterification process. Another method involves the use of phenylphosphonic acid and thionyl chloride, followed by esterification with methanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The choice of raw materials and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
Phosphonochloridic acid, phenyl-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phenylphosphonic acid and methanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to form phosphonous acid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using water or aqueous solutions.
Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base or catalyst.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Hydrolysis: Phenylphosphonic acid and methanol.
Substitution: Various substituted phosphonic esters depending on the nucleophile used.
Reduction: Phosphonous acid derivatives.
科学的研究の応用
Phosphonochloridic acid, phenyl-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of phosphonochloridic acid, phenyl-, methyl ester involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the phosphonochloridic acid group is highly reactive and can be replaced by various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives with different functional groups.
類似化合物との比較
Phosphonochloridic acid, phenyl-, methyl ester can be compared with other similar compounds such as:
Phenylphosphonic dichloride: Lacks the ester group and is more reactive due to the presence of two chlorine atoms.
Phenylphosphonic acid: Contains a hydroxyl group instead of the ester group, making it less reactive in nucleophilic substitution reactions.
Methylphosphonic dichloride: Similar structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis and a subject of ongoing research in multiple fields.
特性
CAS番号 |
41761-00-6 |
|---|---|
分子式 |
C7H8ClO2P |
分子量 |
190.56 g/mol |
IUPAC名 |
[chloro(methoxy)phosphoryl]benzene |
InChI |
InChI=1S/C7H8ClO2P/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3 |
InChIキー |
FTECLVMZQARBMA-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(C1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




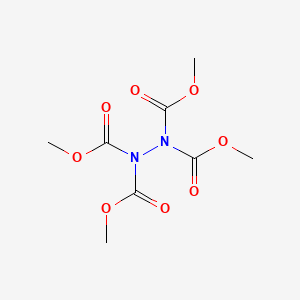

![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
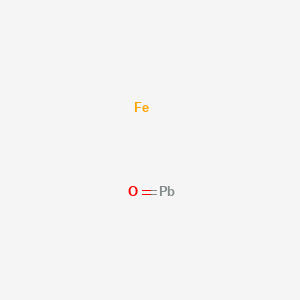
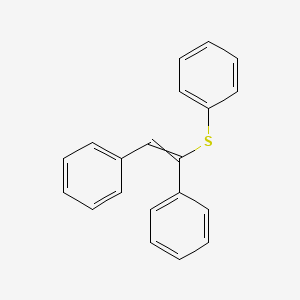

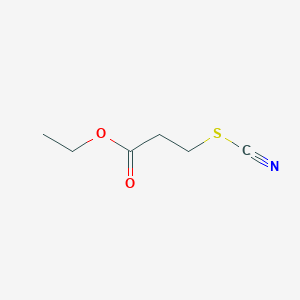

![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
